![molecular formula C12H11ClN4O2 B7876180 (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide](/img/structure/B7876180.png)
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core substituted with a 4-chlorophenyl group and a hydroxyethanimidamide moiety, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Formation of the Hydroxyethanimidamide Moiety: The hydroxyethanimidamide moiety can be synthesized by reacting the pyridazinone intermediate with hydroxylamine and an appropriate aldehyde or ketone under mild conditions.
Industrial Production Methods
Industrial production of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethanimidamide moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the hydroxyethanimidamide moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Reduced analogs with altered electronic and steric properties.
Substitution: Substituted derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for developing new drugs targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Materials Science: The compound’s unique electronic properties make it a candidate for developing new materials with specific optical or electronic characteristics.
Mecanismo De Acción
The mechanism of action of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide moiety can form hydrogen bonds with active site residues, while the pyridazinone core and 4-chlorophenyl group contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a fluorine substituent instead of chlorine.
(1Z)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and biological activity
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)17(15-10)7-11(14)16-19/h1-6,19H,7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGYQVQUDQNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)C/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
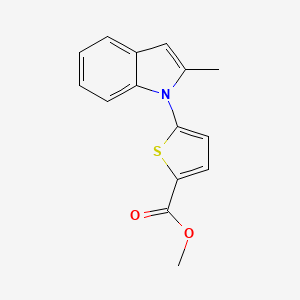
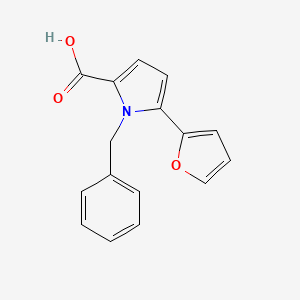
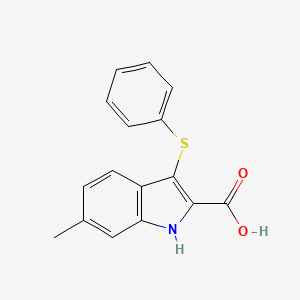
![6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiophene-3-carboxylic acid](/img/structure/B7876127.png)
![ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate](/img/structure/B7876133.png)
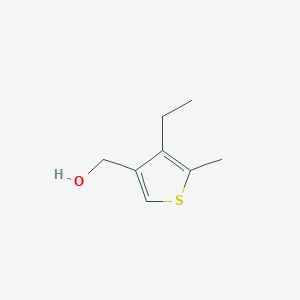
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid 5,5-dioxide](/img/structure/B7876148.png)
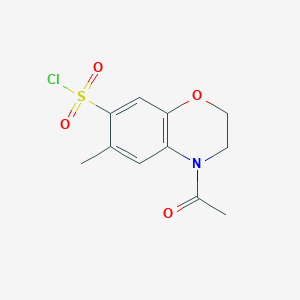
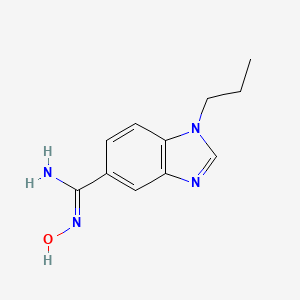
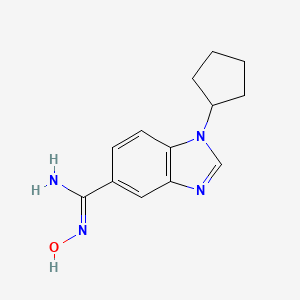
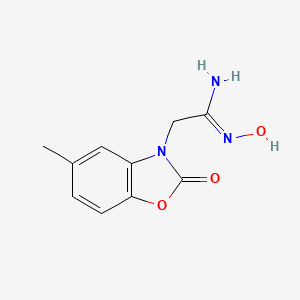
![ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7876196.png)
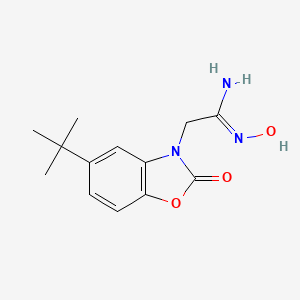
![1-(1-isopropyl-1H-imidazo[4,5-b]pyrazin-6-yl)-4-piperidinecarboxylic acid](/img/structure/B7876211.png)
